Cas no 1785583-07-4 (2-(Isoquinolin-1-yl)propan-1-amine)
2-(Isoquinolin-1-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-6506660
- 1785583-07-4
- 2-(isoquinolin-1-yl)propan-1-amine
- SCHEMBL4379624
- 2-(Isoquinolin-1-yl)propan-1-amine
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- Inchi: 1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3
- InChI Key: PFILLUBNZUCEAL-UHFFFAOYSA-N
- SMILES: N1C=CC2C=CC=CC=2C=1C(C)CN
Computed Properties
- Exact Mass: 186.115698455g/mol
- Monoisotopic Mass: 186.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9Ų
2-(Isoquinolin-1-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506660-0.05g |
2-(isoquinolin-1-yl)propan-1-amine |
1785583-07-4 | 0.05g |
$1657.0 | 2023-05-31 | ||
| Enamine | EN300-6506660-0.1g |
2-(isoquinolin-1-yl)propan-1-amine |
1785583-07-4 | 0.1g |
$1735.0 | 2023-05-31 | ||
| Enamine | EN300-6506660-0.25g |
2-(isoquinolin-1-yl)propan-1-amine |
1785583-07-4 | 0.25g |
$1814.0 | 2023-05-31 | ||
| Enamine | EN300-6506660-0.5g |
2-(isoquinolin-1-yl)propan-1-amine |
1785583-07-4 | 0.5g |
$1893.0 | 2023-05-31 | ||
| Enamine | EN300-6506660-1.0g |
2-(isoquinolin-1-yl)propan-1-amine |
1785583-07-4 | 1g |
$1971.0 | 2023-05-31 | ||
| Enamine | EN300-6506660-2.5g |
2-(isoquinolin-1-yl)propan-1-amine |
1785583-07-4 | 2.5g |
$3865.0 | 2023-05-31 | ||
| Enamine | EN300-6506660-5.0g |
2-(isoquinolin-1-yl)propan-1-amine |
1785583-07-4 | 5g |
$5719.0 | 2023-05-31 | ||
| Enamine | EN300-6506660-10.0g |
2-(isoquinolin-1-yl)propan-1-amine |
1785583-07-4 | 10g |
$8480.0 | 2023-05-31 |
2-(Isoquinolin-1-yl)propan-1-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-(Isoquinolin-1-yl)propan-1-amine
Introduction to 2-(Isoquinolin-1-yl)propan-1-amine (CAS No. 1785583-07-4)
2-(Isoquinolin-1-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1785583-07-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The compound features a isoquinoline moiety linked to a propylamine group, which suggests a rich chemical space for interaction with biological targets.
The isoquinoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. Its aromatic system and nitrogen-rich structure contribute to its ability to engage with various biological receptors, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. The introduction of the propylamine group at the 1-position of the isoquinoline ring enhances the compound's solubility and potential for further functionalization, making it a versatile building block for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel derivatives of isoquinoline-based compounds due to their demonstrated efficacy in preclinical studies. Specifically, derivatives targeting the isoquinoline scaffold have shown promise in inhibiting kinases and other enzymes implicated in tumor growth and progression. The amine functionality in 2-(Isoquinolin-1-yl)propan-1-amine (CAS No. 1785583-07-4) provides a site for further chemical modifications, enabling the synthesis of libraries of analogs with tailored biological activities.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged similar structures to develop inhibitors of protein-protein interactions, which are critical in many disease pathways. The propylamine group can be further functionalized into more complex amines or alcohols, expanding the synthetic possibilities for drug development. This flexibility makes 2-(Isoquinolin-1-yl)propan-1-amine (CAS No. 1785583-07-4) a valuable asset in medicinal chemistry campaigns.
The biological activity of 2-(Isoquinolin-1-yl)propan-1-amine has been explored in several contexts. Preclinical studies have indicated that isoquinoline derivatives can modulate signaling pathways involved in cell proliferation and apoptosis. The compound's ability to interact with specific enzymes or receptors may make it useful in developing treatments for conditions such as cancer, where dysregulation of these pathways is common. Additionally, its structural similarity to known bioactive molecules suggests that it could have therapeutic applications beyond oncology.
Recent advances in computational chemistry have further enhanced the utility of compounds like 2-(Isoquinolin-1-yl)propan-1-amine (CAS No. 1785583-07-4). Molecular modeling techniques allow researchers to predict how this molecule might bind to biological targets, providing insights into its potential efficacy and selectivity. These predictions are often validated through experimental assays, where the compound's activity against specific biological markers is measured. Such interdisciplinary approaches are crucial for optimizing drug candidates and moving them toward clinical trials.
The synthesis of 2-(Isoquinolin-1-yl)propan-1-amine (CAS No. 1785583-07-4) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between isoquinoline derivatives and propylamine under controlled conditions. Advances in catalytic methods have improved the efficiency of these reactions, reducing the need for harsh reagents or extensive purification steps. Such improvements are essential for scaling up production and making the compound more accessible for research purposes.
In conclusion, 2-(Isoquinolin-1-yl)propan-1-amine (CAS No. 1785583-07-4) represents a promising candidate for further exploration in drug discovery. Its unique structural features, combined with its potential as an intermediate for more complex molecules, make it a valuable tool for medicinal chemists. As research continues to uncover new biological targets and therapeutic strategies, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.
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